molecular formula C13H15ClO3 B138752 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride CAS No. 144036-19-1

3-(Cyclopentyloxy)-4-methoxybenzoyl chloride

Cat. No. B138752
M. Wt: 254.71 g/mol
InChI Key: OWWHXPWJCDTADU-UHFFFAOYSA-N
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Patent
US05840724

Procedure details

Stirring thionyl chloride (20 mL) is treated portionwise with 3-cyclopentyloxy-4-methoxybenzoic acid (5.0 g; that is prepared as described hereinbefore in Reference Example 2) and the solution is then heated at 85° C. for 3 hours. Toluene (50 mL) is added and the mixture is concentrated to give 3-cyclopentyloxy-4-methoxybenzoyl chloride (4.12 g) in the form of an oil which slowly crystallized. [NMR(CDCl3): 1.6-1.7 (m,2H),1.8-1.95(m,4H),1.94-2.05(m,2H),3.94(s,3H),4.85 (m,1H),6.9(d, 1H),7.55(d,1H),7.8(q,1H); Elemental analysis: C,61.3; H,5.94; Cl,13.9%; Calculated: C,61.3; H,5.94; Cl,13.92%].
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH:5]1([O:10][C:11]2[CH:12]=[C:13]([CH:17]=[CH:18][C:19]=2[O:20][CH3:21])[C:14](O)=[O:15])[CH2:9][CH2:8][CH2:7][CH2:6]1>C1(C)C=CC=CC=1>[CH:5]1([O:10][C:11]2[CH:12]=[C:13]([CH:17]=[CH:18][C:19]=2[O:20][CH3:21])[C:14]([Cl:3])=[O:15])[CH2:9][CH2:8][CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)OC=1C=C(C(=O)O)C=CC1OC
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that is prepared
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)OC=1C=C(C(=O)Cl)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.